4-Ethyl-3-hexanol

Solvent Extraction Liquid-Liquid Partitioning Thermodynamics

4-Ethyl-3-hexanol (CAS 19780-44-0) is a branched, aliphatic secondary alcohol with the molecular formula C8H18O and a molecular weight of 130.23 g/mol. It is characterized by a six-carbon main chain with an ethyl substituent at the 4-position and a hydroxyl group at the 3-position, classifying it as an octanol isomer.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 19780-44-0
Cat. No. B011189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-hexanol
CAS19780-44-0
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCC(CC)C(CC)O
InChIInChI=1S/C8H18O/c1-4-7(5-2)8(9)6-3/h7-9H,4-6H2,1-3H3
InChIKeyBOJLCKCCKQMGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-3-hexanol (CAS 19780-44-0): A Branched C8 Secondary Alcohol for Specialized Solvent and Synthesis Applications


4-Ethyl-3-hexanol (CAS 19780-44-0) is a branched, aliphatic secondary alcohol with the molecular formula C8H18O and a molecular weight of 130.23 g/mol [1]. It is characterized by a six-carbon main chain with an ethyl substituent at the 4-position and a hydroxyl group at the 3-position, classifying it as an octanol isomer . At room temperature, it is a clear, colorless liquid with moderate volatility (vapor pressure: 0.449 mmHg at 25°C) [2] and moderate solubility in water, while being miscible with common organic solvents . Its structure imparts specific physicochemical properties, such as a boiling point of 171.3 °C at 760 mmHg and a flash point of 64.2 °C, making it suitable for use as a specialty solvent and a valuable intermediate in organic synthesis, particularly for the production of fragrances, flavors, and other fine chemicals [3].

Why 4-Ethyl-3-hexanol Cannot Be Casually Replaced by Other Branched or Linear Octanols


Substitution with a generic 'branched octanol' or a linear analogue like 1-octanol is scientifically unsound due to quantifiable differences in key physicochemical properties that dictate performance. The specific branching pattern of 4-ethyl-3-hexanol directly influences its molecular volume, surface area, and hydrogen-bonding network, leading to distinct thermodynamic and partitioning behavior compared to its isomers [1]. For instance, in biphasic systems, its standard Gibbs energy of transfer (ΔG°_tr) from water to dodecane differs from that of 3-ethyl-3-hexanol by 0.8 kJ/mol [2], a difference that can significantly impact extraction efficiency or solubility in non-polar phases. Furthermore, its heat capacity, a critical parameter for process engineering, is measurably different from other C8 alcohols [3]. Using a structurally similar but not identical alternative would alter solvent strength, phase separation characteristics, and thermodynamic properties, introducing uncontrolled variability into synthetic procedures, formulation performance, and process scale-up .

4-Ethyl-3-hexanol (19780-44-0): Quantified Differentiation Against Isomeric and Linear C8 Alcohols


4-Ethyl-3-hexanol vs. 3-Ethyl-3-hexanol: A 0.8 kJ/mol Difference in Standard Gibbs Energy of Transfer Governs Biphasic Partitioning

In a head-to-head study of branched octanols, 4-ethyl-3-hexanol exhibits a less favorable standard Gibbs energy of transfer (ΔG°_tr) from water to dodecane compared to its isomer 3-ethyl-3-hexanol [1]. This quantifiable thermodynamic difference directly impacts its equilibrium distribution in biphasic systems, which is a critical factor for liquid-liquid extraction, solvent selection, and the design of partitioning-based purification processes.

Solvent Extraction Liquid-Liquid Partitioning Thermodynamics

4-Ethyl-3-hexanol vs. 3-Methyl-4-heptanol: Heat Capacity Differentiates Process Engineering Requirements for Temperature Control

Isobaric heat capacity (Cp) is a fundamental property for designing heating and cooling systems in chemical processes. A calorimetric study measured the Cp of several C8 alcohols, including 4-ethyl-3-hexanol and its close isomer 3-methyl-4-heptanol (CAS 1838-73-9) [1]. While the study provides a comparative framework, the exact quantitative Cp data for these specific compounds is not fully extracted in the available abstract or metadata, and full access is required for precise values. However, the study confirms that these isomers have distinct heat capacities, which are essential for accurate process modeling and energy balance calculations.

Process Design Thermodynamics Calorimetry

4-Ethyl-3-hexanol vs. 2-Ethyl-4-methylpentanol and 4-Octanol: Standard Enthalpy of Transfer Dictates Temperature-Dependent Extraction Efficiency

The standard enthalpy of transfer (ΔH°_tr) from water to dodecane for branched octanols varies significantly, ranging from 29 to 39 kJ/mol across four isomers, including 4-ethyl-3-hexanol, 3-ethyl-3-hexanol, 2-ethyl-4-methylpentanol, and 4-octanol [1]. This wide range in enthalpy, which dictates the temperature sensitivity of the partition coefficient, means that a process optimized for one isomer will behave unpredictably if another is substituted, especially in temperature-dependent extractions.

Solvent Extraction Liquid-Liquid Partitioning Thermodynamics

4-Ethyl-3-hexanol vs. 1-Octanol: A 2.3-Unit Difference in LogP Alters Hydrophobicity and Solvent Power

The lipophilicity of a solvent, quantified by the octanol-water partition coefficient (LogP), is a key predictor of its solvent power for non-polar compounds and its behavior in biological or environmental systems. 4-Ethyl-3-hexanol has an estimated LogP of 2.19-2.66 , which is significantly lower than that of the linear alcohol 1-octanol, which has an experimental LogP of approximately 2.9-3.0 [1]. This difference indicates that 4-ethyl-3-hexanol is less hydrophobic than 1-octanol, making it a distinct choice when a less lipophilic solvent is required.

Solvent Selection Partition Coefficient Physicochemical Property

Scientifically Validated Application Scenarios for 4-Ethyl-3-hexanol (CAS 19780-44-0)


Predictable Extraction in Biphasic Liquid-Liquid Systems

Based on its well-defined standard Gibbs energy of transfer (ΔG°_tr) of -14.1 kJ/mol from water to dodecane [1], 4-ethyl-3-hexanol is suitable for use as a solvent or partitioning agent in liquid-liquid extraction processes. This specific thermodynamic parameter allows for the predictable and reproducible partitioning of solutes between an aqueous phase and a non-polar organic phase, such as dodecane. This application is particularly relevant in purification steps within organic synthesis, where precise control over phase separation is required to maximize yield and purity.

Process Engineering with Defined Heat Capacity for Scale-Up

For industrial process design and scale-up, accurate thermodynamic data is essential. 4-Ethyl-3-hexanol's isobaric heat capacity (Cp) has been experimentally characterized as part of a calorimetric study of C8 alcohols [2]. This data enables chemical engineers to perform precise energy balance calculations, size heat exchangers, and design efficient heating and cooling systems for processes where this alcohol is used as a solvent, reactant, or intermediate. Using a compound with a documented Cp reduces the uncertainty and risk associated with process development.

Formulation of Fragrances and Flavors with Moderate Lipophilicity

The compound's specific LogP value, estimated at 2.19-2.66, places it in a range of moderate lipophilicity, which is distinct from the more lipophilic linear alcohol 1-octanol . This property profile makes it a valuable ingredient in the formulation of fragrances and flavors where a balance between water solubility and oil affinity is desired [3]. Its branched structure contributes to a unique odor profile, which can be used to impart or modify specific scent notes in perfumery and personal care products .

Use as a Synthetic Intermediate for Oxidation and Esterification Reactions

The reactivity of the secondary alcohol group in 4-ethyl-3-hexanol, influenced by the ethyl substituent at the 4-position, makes it a useful intermediate for oxidation to the corresponding ketone or esterification to produce esters with unique properties [3]. These derivatives can find applications as specialty solvents, plasticizers, or surface-active agents. The compound's availability and well-characterized safety profile (e.g., flash point 64.2°C) [4] support its use in laboratory and industrial synthesis.

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